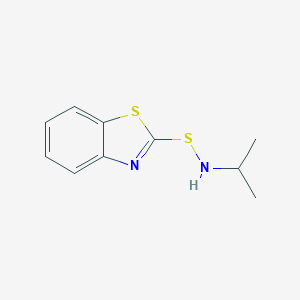

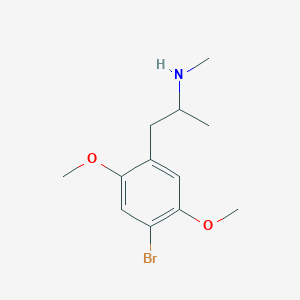

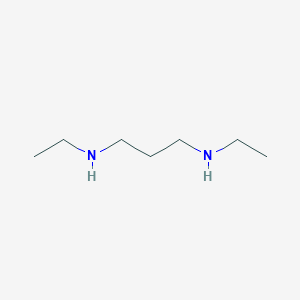

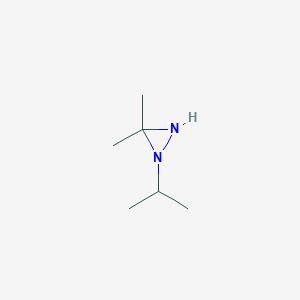

2-Ethyl-4-(propan-2-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-4-(propan-2-yl)aniline, also known as EI, is a chemical compound that has been widely used in scientific research. It belongs to the family of anilines, which are organic compounds that contain an amino group attached to an aromatic ring. EI has been found to have a variety of applications in scientific research, including as a reagent in chemical synthesis, as a fluorescent probe, and as a substrate for enzyme-catalyzed reactions. In

Mécanisme D'action

The mechanism of action of 2-Ethyl-4-(propan-2-yl)aniline is not well understood, but it is believed to involve the formation of reactive intermediates, such as free radicals and quinone imines, which can react with cellular macromolecules, such as proteins, nucleic acids, and lipids. These reactions can lead to oxidative damage, DNA strand breaks, and cell death. 2-Ethyl-4-(propan-2-yl)aniline has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in drug metabolism and neurotransmitter degradation, respectively.

Effets Biochimiques Et Physiologiques

2-Ethyl-4-(propan-2-yl)aniline has been found to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-Ethyl-4-(propan-2-yl)aniline has been shown to induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. At high concentrations, 2-Ethyl-4-(propan-2-yl)aniline has been shown to induce oxidative stress, DNA damage, and apoptosis, which can lead to cell death. In animal studies, 2-Ethyl-4-(propan-2-yl)aniline has been found to affect the central nervous system, cardiovascular system, and reproductive system, but the exact mechanisms of these effects are not well understood.

Avantages Et Limitations Des Expériences En Laboratoire

2-Ethyl-4-(propan-2-yl)aniline has several advantages for lab experiments, including its high purity, stability, and availability. It can be easily synthesized and purified, and it is commercially available from many chemical suppliers. However, 2-Ethyl-4-(propan-2-yl)aniline also has several limitations for lab experiments, including its potential toxicity, instability in aqueous solutions, and lack of selectivity for certain enzymes and cellular targets. Careful handling and storage are required to minimize the risk of exposure to 2-Ethyl-4-(propan-2-yl)aniline, and additional experiments are needed to determine its selectivity and specificity for different enzymes and cellular targets.

Orientations Futures

There are several future directions for research on 2-Ethyl-4-(propan-2-yl)aniline, including its potential as a therapeutic agent for cancer and neurodegenerative diseases, its role in oxidative stress and inflammation, and its interactions with other cellular targets, such as ion channels and transporters. Further studies are needed to elucidate the mechanism of action of 2-Ethyl-4-(propan-2-yl)aniline, to optimize its synthesis and purification methods, and to develop new assays and probes for its detection and quantification. Overall, 2-Ethyl-4-(propan-2-yl)aniline has great potential for scientific research, and its applications and implications are still being explored.

Méthodes De Synthèse

There are several methods for synthesizing 2-Ethyl-4-(propan-2-yl)aniline, but the most common one is the reaction of 2-ethylphenol with isopropylamine. This reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere, such as nitrogen. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reduced to form 2-Ethyl-4-(propan-2-yl)aniline. The yield of this reaction can be improved by optimizing the reaction conditions, such as the temperature, pressure, and concentration of the reactants.

Applications De Recherche Scientifique

2-Ethyl-4-(propan-2-yl)aniline has been used in a variety of scientific research applications, including as a reagent in chemical synthesis, as a fluorescent probe, and as a substrate for enzyme-catalyzed reactions. As a reagent in chemical synthesis, 2-Ethyl-4-(propan-2-yl)aniline has been used to synthesize a variety of compounds, including dyes, pharmaceuticals, and agrochemicals. As a fluorescent probe, 2-Ethyl-4-(propan-2-yl)aniline has been used to label proteins and nucleic acids, and to detect changes in intracellular pH and calcium ion concentration. As a substrate for enzyme-catalyzed reactions, 2-Ethyl-4-(propan-2-yl)aniline has been used to study the kinetics and mechanisms of enzymes, such as cytochrome P450 and monoamine oxidase.

Propriétés

Numéro CAS |

126476-51-5 |

|---|---|

Nom du produit |

2-Ethyl-4-(propan-2-yl)aniline |

Formule moléculaire |

C11H17N |

Poids moléculaire |

163.26 g/mol |

Nom IUPAC |

2-ethyl-4-propan-2-ylaniline |

InChI |

InChI=1S/C11H17N/c1-4-9-7-10(8(2)3)5-6-11(9)12/h5-8H,4,12H2,1-3H3 |

Clé InChI |

ATBCQJVQEKHHNL-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=C1)C(C)C)N |

SMILES canonique |

CCC1=C(C=CC(=C1)C(C)C)N |

Synonymes |

Benzenamine, 2-ethyl-4-(1-methylethyl)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

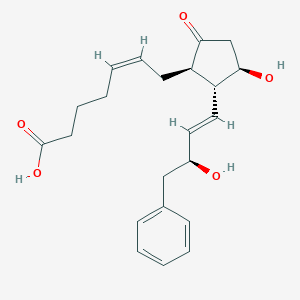

![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)

![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)